Suc-ala-ala-pro-ile-pna Suc-ala-ala-pro-ile-pna
Brand Name: Vulcanchem
CAS No.: 72682-77-0
VCID: VC2959192
InChI: InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1
SMILES: CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Molecular Formula: C27H38N6O9
Molecular Weight: 590.6 g/mol

Suc-ala-ala-pro-ile-pna

CAS No.: 72682-77-0

Cat. No.: VC2959192

Molecular Formula: C27H38N6O9

Molecular Weight: 590.6 g/mol

* For research use only. Not for human or veterinary use.

Suc-ala-ala-pro-ile-pna - 72682-77-0

Specification

CAS No. 72682-77-0
Molecular Formula C27H38N6O9
Molecular Weight 590.6 g/mol
IUPAC Name 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1
Standard InChI Key NPMRWZCVKXKVKM-USAWPYOZSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
SMILES CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Canonical SMILES CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition

PropertyValueSource
CAS Number72682-77-0
Molecular FormulaC₂₇H₃₈N₆O₉
Molecular Weight590.63 g/mol
SolubilityDMSO
Storage-20°C (stable for 1 month)

The structure includes:

  • Succinyl group: Enhances water solubility and substrate stability.

  • Amino acid sequence (Ala-Ala-Pro-Ile): Mimics natural substrates for proteases targeting Pro-Xaa bonds.

  • p-Nitroanilide (pNA): Releases a yellow chromophore (λ = 400–410 nm) upon hydrolysis, enabling spectrophotometric quantification.

Mechanism of Action

Suc-ala-ala-pro-ile-pna is hydrolyzed by proteases that cleave C-terminal to proline residues (e.g., Pro-Ile bond). The reaction releases p-nitroaniline, which absorbs light at 405–410 nm, proportional to enzyme activity. The assay is typically performed in buffered solutions (pH 7.5–8.0) at 25–37°C.

Applications in Protease Research

Experimental Workflow

  • Substrate Preparation: Dissolve in DMSO (10 mM stock) and dilute in assay buffer .

  • Enzyme Incubation: Mix substrate with protease, typically at 37°C.

  • pNA Detection: Measure absorbance at 405 nm to quantify hydrolysis .

ParameterDetailSource
Shelf Life6 months at -80°C, 1 month at -20°C
Freezing/ThawingAvoid repeated cycles; aliquot for single use
Solubility TipsHeat to 37°C and sonicate if precipitation occurs

Comparative Analysis with Related Substrates

SubstrateSequenceEnzyme TargetCAS Number
Suc-AAPI-pNAAla-Ala-Pro-IlePro-Ile cleavage72682-77-0
Suc-AAPF-pNAAla-Ala-Pro-PheChymotrypsin, cathepsin G70968-04-6
Suc-Ala-Ala-Pro-Leu-pNAAla-Ala-Pro-LeuLeukocyte elastase?*71058124

*Note: Specificity varies; Suc-AAPI-pNA avoids elastase activity .

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